molecular formula C21H30ClN B3032572 Diisopromine hydrochloride CAS No. 24358-65-4

Diisopromine hydrochloride

Cat. No. B3032572
CAS RN: 24358-65-4
M. Wt: 331.9 g/mol
InChI Key: ZYMHFUWAJIWDKD-UHFFFAOYSA-N
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Description

Synthesis of Diisopropyl Substituted Compounds

The synthesis of diisopropyl substituted compounds has been explored in various contexts. For instance, the synthesis of 1,5-diisopropyl-6-oxo-verdazyl free radicals involves a multi-step process starting with the condensation of BOC protected isopropyl hydrazine with phosgene, followed by deprotection with aqueous HCl, condensation with aldehydes to form tetrazanes, and finally oxidation to yield the free radicals . This method introduces isopropyl groups that enhance solubility in various solvents and improve stability compared to methyl substituted counterparts .

Microbial Mineralization of Diisopropanolamine

Diisopropanolamine (DIPA) serves as a sweetening agent in the removal of hydrogen sulfide from sour natural gas and has been identified as a contaminant in some sour gas treatment facilities . Research into the biodegradation of DIPA utilized 14C-DIPA in both anaerobic and aerobic mineralization studies, revealing that a significant portion of the radioactivity was released as 14CO2 under nitrate-reducing and Mn(IV)-reducing conditions . However, under Fe(III)-reducing conditions, the degradation activity was less sustainable .

Formation of Zinc Enolate Equivalents

Diisopropylzinc has been identified as an efficient reagent for the formation of zinc enolate equivalents from iodoacetates through an iodine-zinc exchange reaction . This reaction occurs at room temperature and allows for the synthesis of β-hydroxy esters in high yields when reacted with aldehydes and ketones .

Molecular Structure Analysis of Diisopropyl Phosphonate

The molecular structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl) -methyl] phosphonate was elucidated using various techniques including IR, 1H NMR, elemental analysis, and single-crystal X-ray diffraction . The crystal structure analysis revealed that the compound crystallizes in the triclinic system and is stabilized by intermolecular hydrogen bonds . Preliminary bioassay indicated that this compound exhibits some degree of antiviral activity .

Chemical Reactions Analysis

The studies reviewed do not provide extensive details on the chemical reactions specific to Diisopromine hydrochloride. However, the synthesis and reactions of diisopropyl substituted compounds and diisopropylzinc suggest that diisopropyl groups can be involved in various chemical transformations, potentially including those relevant to Diisopromine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of diisopropyl substituted compounds are influenced by the introduction of isopropyl groups, which can affect solubility and stability . The specific properties of Diisopromine hydrochloride are not detailed in the provided papers, but the general trends observed in the synthesis and stability of related compounds may offer insights into its behavior .

properties

IUPAC Name

3,3-diphenyl-N,N-di(propan-2-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N.ClH/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,17-18,21H,15-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMHFUWAJIWDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947216
Record name 3,3-Diphenyl-N,N-di(propan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopromine hydrochloride

CAS RN

24358-65-4
Record name Benzenepropanamine, N,N-bis(1-methylethyl)-γ-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24358-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopromine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diphenyl-N,N-di(propan-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-diphenylpropyl)diisopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOPROMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E8EN393AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FS Parker, FS Parker - … of Infrared Spectroscopy in Biochemistry, Biology …, 1971 - Springer
In 1957 Carol published a short review on the application of infrared methods to pharmaceutical analysis. Among the substances for which infrared methods had been developed at that …
Number of citations: 0 link.springer.com

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